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molecular formula C6H6Br2N2O B8737214 1-Ethyl-3,5-dibromopyrazin-2-one

1-Ethyl-3,5-dibromopyrazin-2-one

Cat. No. B8737214
M. Wt: 281.93 g/mol
InChI Key: KEENBFXSNXLNCJ-UHFFFAOYSA-N
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Patent
US04920223

Procedure details

6.2 g of 3,5-dibromo-pyrazin-2-one are suspended in a mixture of 38 ml of water, 11.1 ml of 2N sodium hydroxide solution and 0.5 g of sodium carbonate. 4.3 g of diethyl sulfate are then added dropwise at 20°-25° C. and the mixture is subsequently stirred at the same temperature for 15 hours. The product is filtered off at 0° C., washed with ice-water and dried to give 4.6 g of 1-ethyl-3,5-dibromo-pyrazin-2-one.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=[O:9])[NH:4][CH:5]=[C:6]([Br:8])[N:7]=1.[OH-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].S(OCC)(O[CH2:22][CH3:23])(=O)=O>O>[CH2:22]([N:4]1[CH:5]=[C:6]([Br:8])[N:7]=[C:2]([Br:1])[C:3]1=[O:9])[CH3:23] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC=1C(NC=C(N1)Br)=O
Name
Quantity
11.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
38 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at the same temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered off at 0° C.
WASH
Type
WASH
Details
washed with ice-water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)N1C(C(=NC(=C1)Br)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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